molecular formula C27H30O14 B600414 Galangin-3-rutinoside CAS No. 16268-50-1

Galangin-3-rutinoside

Katalognummer B600414
CAS-Nummer: 16268-50-1
Molekulargewicht: 578.52
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galangin-3-rutinoside is an organic constituent derived from Alpinia officinarum. It is applied to study inflammation, oxidative stress, and an assortment of ailments spanning cardiovascular disorders to neurodegenerative afflictions .


Molecular Structure Analysis

The molecular formula of Galangin-3-rutinoside is C27H30O14, and it has an average mass of 578.519 Da . The structural geometry, vibrational spectrum, and the stability and reactivity of galangin, the parent molecule of Galangin-3-rutinoside, have been revealed by Density function theory .

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment and Prevention :

    • Galangin inhibits the cell progression and induces apoptosis in retinoblastoma by activating PTEN and Caspase-3 pathways (Zou & Xu, 2018).
    • It has shown effectiveness in inhibiting the growth of human head and neck squamous carcinoma cells both in vitro and in vivo (Zhu et al., 2014).
    • Galangin induces apoptosis of hepatocellular carcinoma cells through the mitochondrial pathway (Zhang et al., 2010).
  • Anti-inflammatory Properties :

    • Galangin suppresses pro-inflammatory gene expression in polyinosinic-polycytidylic acid-stimulated microglial cells, suggesting potential use in neuroinflammatory conditions (Choi et al., 2017).
  • Antioxidant Activity :

    • Galangin activates the ERK/AKT-driven Nrf2 signaling pathway to increase the level of reduced glutathione in human keratinocytes, offering protection against oxidative damage (Hewage et al., 2016).
  • Antiviral and Antimicrobial Effects :

    • It has significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackie B virus type 1 (Cox B1) (Meyer et al., 1997).
    • Galangin causes potassium loss in Staphylococcus aureus, indicating cytoplasmic membrane damage and antimicrobial potential (Cushnie & Lamb, 2005).
  • Neuroprotective Effects :

    • Galangin has been found to provide protection against ischemic injury as a potential neuroprotective agent, affecting changes in serum amino acids in ischemic stroke (Yang et al., 2016).
  • Vascular Health and Hypertension :

    • It alleviates vascular dysfunction and remodelling in hypertensive rats through modulation of the TNF-R1, p-NF-κB, and VCAM-1 pathways (Chaihongsa et al., 2021).
  • Impact on Cytochrome P450 Enzymes :

    • Galangin affects cytochrome P450-mediated metabolism, suggesting implications for drug-drug interactions (Ma et al., 2019).
  • Effects on Cell Proliferation and Cell Cycle :

    • It blocks the growth of human mammary tumor cells and is associated with down-regulation of cyclins D3, E, and A (Murray et al., 2006).

Safety And Hazards

Galangin, the parent compound of Galangin-3-rutinoside, is considered to be moderately to severely irritating to the skin and eyes. It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Zukünftige Richtungen

There is a need for extensive studies to be performed to prove the efficacy of galangin, the parent compound of Galangin-3-rutinoside, as an anticancer, anti-inflammatory, and antioxidant agent in human volunteers and to ensure its safety and efficacy in the human system .

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXRDFBKSQPEQ-KBKLVHHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galangin-3-rutinoside

Citations

For This Compound
7
Citations
H Grisebach, HJ Grambow - Phytochemistry, 1968 - Elsevier
The major flavonoids in Datisca cannabina L. were characterized as datiscetin 3-rutinoside and galangin 3-rutinoside. The incorporation of 2,2′,4t́,6t́-tetrahydroxychalcone-4′-…
Number of citations: 18 www.sciencedirect.com
MS Fallah, M Bayati, A Najafi, E Behmard… - … Research in Applied …, 2021 - researchgate.net
… Galangin-3-rutinoside with docking score -6.31 Kcal/mole interact with active site residues of 6M0J mainly through hydrogen bonds. Amino acid residues Glu 465, Ser 459, and Lys458 …
Number of citations: 19 www.researchgate.net
TT Pangarova, GG Zapesochnaya - Chemistry of Natural Compounds, 1974 - Springer
… of the information obtained, it may be concluded that the compound isolated is 3,5,7-dihydroxyflavone 3-O-[OaL-rhamnopyranosyl-(1- 6)-fl-D-glucopyranoside], or galangin 3~rutinoside, …
Number of citations: 3 link.springer.com
S Murakami, M Muramatsu… - Journal of enzyme …, 1999 - Taylor & Francis
… Glycosylation of the 3hydroxyl group of galangin (galangin-3-rutinoside) resulted in a loss of the inhibitory activity. Another type of trihydroxy flavone is baicalein, which has hydroxyl …
Number of citations: 67 www.tandfonline.com
M Blunder, A Orthaber, R Bauer, F Bucar, O Kunert - Food chemistry, 2017 - Elsevier
We present a standardized, straightforward and efficient approach applicable in routine analysis of flavonoids combining sensitive NMR and HPLC experiments. The determination of …
Number of citations: 62 www.sciencedirect.com
AE Al-Snafi - IOSR J. Pharm, 2020 - researchgate.net
… The major flavonoids in Datisca cannabina were included datiscetin 3-rutinoside and galangin 3-rutinoside. Kaempferol, quercetin and galangin were also isolated from the plant exist. …
Number of citations: 46 www.researchgate.net
L Malekpourzadeh, F Ghahremaninejad… - Journal of Medicinal …, 2023 - jmpb.areeo.ac.ir
Methanolic extracts of twenty selected medicinal plant species collected from the Takhte-e-Sartashtak region, that utilize to prevent and cure different kinds of diseases in traditional …
Number of citations: 1 jmpb.areeo.ac.ir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.